Cas no 2171895-86-4 (4-4-(trifluoromethyl)thiophen-3-ylpyrrolidine-3-carboxylic acid)

4-4-(trifluoromethyl)thiophen-3-ylpyrrolidine-3-carboxylic acid structure
2171895-86-4 structure
Product Name:4-4-(trifluoromethyl)thiophen-3-ylpyrrolidine-3-carboxylic acid
CAS No:2171895-86-4
MF:C10H10F3NO2S
MW:265.252111911774
CID:6102203
PubChem ID:165501909
Update Time:2025-07-20

4-4-(trifluoromethyl)thiophen-3-ylpyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-4-(trifluoromethyl)thiophen-3-ylpyrrolidine-3-carboxylic acid
    • 4-[4-(trifluoromethyl)thiophen-3-yl]pyrrolidine-3-carboxylic acid
    • EN300-1457708
    • 2171895-86-4
    • Inchi: 1S/C10H10F3NO2S/c11-10(12,13)8-4-17-3-7(8)5-1-14-2-6(5)9(15)16/h3-6,14H,1-2H2,(H,15,16)
    • InChI Key: LCNZEFHWHVHVGP-UHFFFAOYSA-N
    • SMILES: S1C=C(C(F)(F)F)C(=C1)C1CNCC1C(=O)O

Computed Properties

  • Exact Mass: 265.03843422g/mol
  • Monoisotopic Mass: 265.03843422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 77.6Ų

4-4-(trifluoromethyl)thiophen-3-ylpyrrolidine-3-carboxylic acid Pricemore >>

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Additional information on 4-4-(trifluoromethyl)thiophen-3-ylpyrrolidine-3-carboxylic acid

4-4-(Trifluoromethyl)thiophen-3-ylpyrrolidine-3-carboxylic Acid: A Promising Compound for Pharmaceutical Applications

4-4-(Trifluoromethyl)thiophen-3-ylpyrrolidine-3-carboxylic acid, with the CAS No. 2171895-86-4, represents a novel class of organic compounds that have garnered significant attention in the pharmaceutical and biotechnology industries. This compound is characterized by its unique molecular structure, which combines a pyrrolidine-3-carboxylic acid backbone with a thiophen-3-yl group substituted with a trifluoromethyl moiety. The strategic placement of these functional groups contributes to the compound's potential therapeutic applications, as well as its ability to interact with biological targets in a highly specific manner. Recent advances in medicinal chemistry have highlighted the importance of such derivatives in the development of targeted therapies for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Chemical Structure and Synthesis of the Compound

The molecular architecture of 4-4-(trifluoromethyl)thiophen-3-ylpyrrolidine-3-carboxylic acid is a critical determinant of its biological activity. The compound features a pyrrolidine-3-carboxylic acid ring system, which is a five-membered nitrogen-containing heterocycle commonly found in natural products and pharmaceutical agents. This ring is further functionalized with a thiophen-3-yl substituent, which is itself modified by the presence of a trifluoromethyl group. The introduction of fluorine atoms in the trifluoromethyl moiety significantly enhances the compound's lipophilicity and metabolic stability, as fluorine atoms are known to confer unique physicochemical properties to organic molecules. These properties are particularly advantageous in drug design, where the balance between hydrophilicity and hydrophobicity plays a crucial role in determining the compound's pharmacokinetic profile.

Recent studies have focused on the synthesis of 4-4-(trifluoromethyl)thiophen-3-ylpyrrolidine-3-carboxylic acid through efficient and scalable methodologies. One notable approach involves the use of transition-metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to link the thiophen-3-yl group with the pyrrolidine-3-carboxylic acid core. This method allows for precise control over the stereochemistry and regiochemistry of the final product, which is essential for ensuring the compound's biological activity. Additionally, green chemistry principles have been increasingly applied in the synthesis of this compound, with researchers exploring solvent-free conditions and catalytic systems that minimize waste generation and energy consumption. These efforts align with the growing emphasis on sustainable practices in the pharmaceutical industry, as highlighted in recent reviews on environmentally friendly drug synthesis strategies.

Pharmacological Potential and Therapeutic Applications

The pharmacological potential of 4-4-(trifluoromethyl)thiophen-3-ylpyrrolidine-3-carboxylic acid is being explored through various experimental models and in vitro assays. One of the most promising areas of research is its potential as an anti-inflammatory agent. Studies have shown that compounds with a thiophen-3-yl group can modulate the activity of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The presence of a trifluoromethyl group may further enhance this effect by altering the compound's ability to bind to specific receptors involved in the inflammatory response. This makes the compound a candidate for the treatment of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's potential role in cancer therapy. Research has indicated that certain derivatives of pyrrolidine-3-carboxylic acid can inhibit the proliferation of cancer cells by interfering with key signaling pathways, such as the PI3K/AKT and MAPK pathways. The introduction of a trifluoromethyl group may enhance the compound's ability to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors. Additionally, the compound's high metabolic stability, conferred by the trifluoromethyl substitution, could improve its therapeutic efficacy by reducing the risk of rapid degradation in vivo.

Recent advances in drug discovery have also highlighted the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of 4-4-(trfuoromethyl)thiophen-3-ylpyrrolidine-3-carboxylic acid. By systematically varying the substituents on the thiophen-3-yl and pyrrolidine-3-carboxylic acid moieties, researchers have been able to identify key functional groups that contribute to the compound's biological activity. These findings are critical for the design of more potent and selective therapeutic agents, as demonstrated in a recent study published in the journal *Medicinal Chemistry*.

Conclusion and Future Directions

The compound 4-4-(trifluoromethyl)thiophen-3-ylpyrrolidine-3-carboxylic acid (CAS No. 2171895-86-4) represents a promising candidate for the development of novel therapeutics. Its unique molecular structure, combining a pyrrolidine-3-carboxylic acid core with a thiophen-3-yl substituent modified by a trifluoromethyl group, offers a range of potential applications in pharmaceutical and biotechnological research. As the field of medicinal chemistry continues to evolve, further studies on the synthesis, pharmacology, and therapeutic potential of this compound will be essential for translating these findings into clinical applications. The ongoing exploration of this compound's properties underscores the importance of interdisciplinary research in advancing drug discovery and development.

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